molecular formula C7H6BrClN2O B1333646 4-Bromo-2-chlorobenzohydrazide CAS No. 206559-39-9

4-Bromo-2-chlorobenzohydrazide

Cat. No.: B1333646
CAS No.: 206559-39-9
M. Wt: 249.49 g/mol
InChI Key: ITRFHDNPGFOLFX-UHFFFAOYSA-N
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Description

4-Bromo-2-chlorobenzohydrazide is an organic compound with the molecular formula C7H6BrClN2O. It is characterized by the presence of both bromine and chlorine atoms attached to a benzene ring, along with a hydrazide functional group.

Preparation Methods

The synthesis of 4-Bromo-2-chlorobenzohydrazide typically involves a two-step process:

Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

4-Bromo-2-chlorobenzohydrazide undergoes several types of chemical reactions:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2-chlorobenzohydrazide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-chlorobenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and interact with carbonyl-containing molecules, influencing various biochemical pathways. Detailed studies are required to fully elucidate its molecular targets and pathways involved .

Comparison with Similar Compounds

4-Bromo-2-chlorobenzohydrazide can be compared with other similar compounds, such as:

  • 3-Bromo-5-chloro-2-hydroxybenzylidene-4-chlorobenzohydrazide
  • 3,5-Dichloro-2-hydroxybenzylidene-4-chlorobenzohydrazide

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and applications .

Properties

IUPAC Name

4-bromo-2-chlorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O/c8-4-1-2-5(6(9)3-4)7(12)11-10/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRFHDNPGFOLFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370782
Record name 4-bromo-2-chlorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206559-39-9
Record name 4-Bromo-2-chlorobenzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206559-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromo-2-chlorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-chlorobenzhydrazide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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